molecular formula C23H19N3O6 B4960529 [2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate

[2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate

Cat. No.: B4960529
M. Wt: 433.4 g/mol
InChI Key: MJWGNFKVCCDKOZ-UHFFFAOYSA-N
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Description

[2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate is a complex organic compound that features a pyridine ring substituted with benzoyloxyacetyl and amino groups

Properties

IUPAC Name

[2-[[6-[(2-benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6/c27-20(14-31-22(29)16-8-3-1-4-9-16)25-18-12-7-13-19(24-18)26-21(28)15-32-23(30)17-10-5-2-6-11-17/h1-13H,14-15H2,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWGNFKVCCDKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)NC2=NC(=CC=C2)NC(=O)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate typically involves multi-step organic reactions. One common route includes the acylation of 2-aminopyridine with benzoyloxyacetyl chloride, followed by further functionalization to introduce the benzoate group. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its structural features. It can be explored for its biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate involves its interaction with specific molecular targets. The benzoyloxyacetyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    [2-[[6-[(2-Acetoxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate: Similar structure but with an acetoxyacetyl group instead of benzoyloxyacetyl.

    [2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] acetate: Similar structure but with an acetate group instead of benzoate.

Uniqueness

The uniqueness of [2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

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